2-(2-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one
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Overview
Description
2-(2-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidine ring fused with a pyrimidine ring. This compound is of significant interest due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one typically involves the cyclization of chalcones with urea and thiourea in the presence of sodium hydroxide. The chalcones are obtained through Claisen-Schmidt condensation . The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine-2-thiones, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits significant anti-inflammatory and antioxidant activities.
Medicine: Shows promise as an anticancer agent, particularly against HeLa and HepG2 cell lines.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways:
Anti-inflammatory: Inhibits the expression of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α.
Anticancer: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Antioxidant: Scavenges free radicals and reduces oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Pyrimidin-2-yl derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.
Thiazolidin-4-one derivatives: These compounds have the thiazolidine ring and are known for their antimicrobial and anticancer properties.
Uniqueness
2-(2-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one is unique due to the combination of the pyrimidine and thiazolidine rings, which confer a broad spectrum of biological activities.
Properties
CAS No. |
821782-88-1 |
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Molecular Formula |
C14H13N3O2S |
Molecular Weight |
287.34 g/mol |
IUPAC Name |
2-(2-hydroxyphenyl)-5-methyl-3-pyrimidin-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H13N3O2S/c1-9-12(19)17(14-15-7-4-8-16-14)13(20-9)10-5-2-3-6-11(10)18/h2-9,13,18H,1H3 |
InChI Key |
NFBIOCLRKKZOAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(S1)C2=CC=CC=C2O)C3=NC=CC=N3 |
Origin of Product |
United States |
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